molecular formula C5H11NO3S B13132539 trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide

trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide

Cat. No.: B13132539
M. Wt: 165.21 g/mol
InChI Key: AZDGOTPNJUNJNK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide: is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and functional groups including a hydroxyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide typically involves the addition of specific reagents to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce a bromine atom into the precursor, followed by a series of reactions to replace the bromine with a hydroxyl group and introduce the methylamino group . The reaction conditions often include the use of water as a solvent and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of bulk reagents and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated thiophene derivative .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • trans-3-Bromo-4-hydroxytetrahydrothiophene1,1-dioxide
  • trans-4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Comparison: Compared to similar compounds, trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide is unique due to the presence of both a hydroxyl group and a methylamino group on the tetrahydrothiophene ring.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(3R,4R)-4-(methylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

AZDGOTPNJUNJNK-WHFBIAKZSA-N

Isomeric SMILES

CN[C@H]1CS(=O)(=O)C[C@@H]1O

Canonical SMILES

CNC1CS(=O)(=O)CC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.